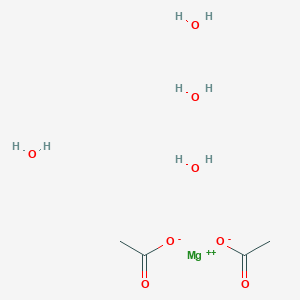
Magnesium acetate tetrahydrate
Cat. No. B099722
Key on ui cas rn:
16674-78-5
M. Wt: 102.37 g/mol
InChI Key: IONBZDGFUXRXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04233253
Procedure details


Into a 300 ml. flask equipped with mechanical stirrer and a condenser, and maintained under a nitrogen atmosphere, were added 21.5 grams magnesium acetate tetrahydrate and 100 ml. acetic anhydride and the mixture was heated at the reflux temperature for 3 hours. After the mixture had cooled, the liquid was drawn off and the solid dried at 40° C. under a vacuum of 0.2 mm mercury for several hours to obtain anhydrous magnesium acetate.


Name
magnesium acetate
Identifiers


|
REACTION_CXSMILES
|
O.O.O.O.[C:5]([O-:8])(=[O:7])[CH3:6].[Mg+2:9].[C:10]([O-:13])(=[O:12])[CH3:11].C(OC(=O)C)(=O)C>>[C:5]([O-:8])(=[O:7])[CH3:6].[Mg+2:9].[C:10]([O-:13])(=[O:12])[CH3:11] |f:0.1.2.3.4.5.6,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flask equipped with mechanical stirrer and a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained under a nitrogen atmosphere
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture had cooled
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the solid dried at 40° C. under a vacuum of 0.2 mm mercury for several hours
|
Outcomes


Product
|
Name
|
magnesium acetate
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
